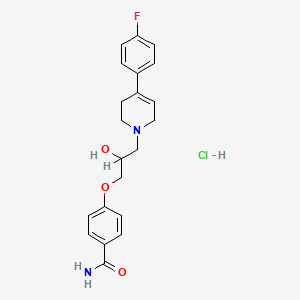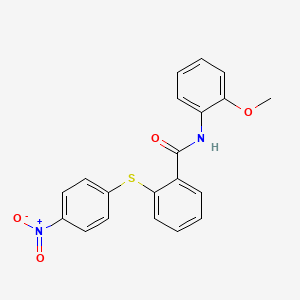
Ro 8-4304 盐酸盐
描述
Ro 8-4304 Hydrochloride is a highly pure, synthetic, and biologically active compound. It is a selective antagonist of N-methyl-D-aspartate (NMDA) receptors, specifically targeting the NR2B subtype . This compound is known for its voltage-independent and non-competitive antagonistic properties, making it a valuable tool in neuropharmacological research .
科学研究应用
Ro 8-4304 Hydrochloride has a wide range of applications in scientific research:
Neuropharmacology: Used to study the role of NMDA receptors in neurological disorders.
Drug Development: Serves as a lead compound for developing new NMDA receptor antagonists.
Biological Research: Helps in understanding the mechanisms of synaptic transmission and plasticity.
Medical Research: Investigated for potential therapeutic applications in conditions like Alzheimer’s disease, Parkinson’s disease, and chronic pain
作用机制
Target of Action
Ro 8-4304 Hydrochloride primarily targets the NMDA (N-methyl-D-aspartate) receptors . It displays more than 100-fold selectivity for NR2B-containing receptors over NR2A-containing receptors . These receptors play a crucial role in controlling synaptic plasticity and memory function.
Mode of Action
Ro 8-4304 Hydrochloride acts as an antagonist to the NMDA receptors . It exhibits an activity-dependent mechanism of NMDA antagonism and is competitive with respect to spermine . This means that it binds to the receptor and blocks its activity, preventing the normal action and leading to a decrease in the effects produced by the receptor.
Biochemical Pathways
The biochemical pathways affected by Ro 8-4304 Hydrochloride are those involving the NMDA receptors. These receptors are involved in a variety of neurological processes, including learning and memory. By blocking these receptors, Ro 8-4304 Hydrochloride can affect these processes .
Result of Action
Ro 8-4304 Hydrochloride inhibits NMDA receptor channels . This inhibition can lead to a decrease in the activity of the NMDA receptors, which can affect various neurological processes, including learning and memory .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ro 8-4304 Hydrochloride involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the Core Structure: The synthesis begins with the preparation of 4-[3-[4-(4-Fluorophenyl)-1,2,3,6-tetrahydro-1(2H)-pyridinyl]-2-hydroxypropoxy]benzamide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of Ro 8-4304 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the core structure using optimized reaction conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Conversion to Hydrochloride Salt: The purified compound is then converted to its hydrochloride salt form and further purified to achieve the desired purity level.
化学反应分析
Types of Reactions
Ro 8-4304 Hydrochloride primarily undergoes:
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens and nitrating agents, typically under acidic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the aromatic ring would yield halogenated derivatives of Ro 8-4304 Hydrochloride .
相似化合物的比较
Similar Compounds
Ifenprodil: Another NR2B-selective NMDA receptor antagonist.
Eliprodil: Similar in structure and function to Ro 8-4304 Hydrochloride.
Traxoprodil: A potent and selective NR2B antagonist.
Uniqueness
Ro 8-4304 Hydrochloride is unique due to its high selectivity for the NR2B subunit and its non-competitive, voltage-independent antagonistic properties. This makes it particularly useful in research settings where precise modulation of NMDA receptor activity is required .
属性
IUPAC Name |
4-[3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3.ClH/c22-18-5-1-15(2-6-18)16-9-11-24(12-10-16)13-19(25)14-27-20-7-3-17(4-8-20)21(23)26;/h1-9,19,25H,10-14H2,(H2,23,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOXWHKUQOFFJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CC(COC3=CC=C(C=C3)C(=O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017637 | |
| Record name | 4-[3-[4-(4-Fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312991-77-7 | |
| Record name | 4-[3-[4-(4-Fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one](/img/structure/B1679411.png)












